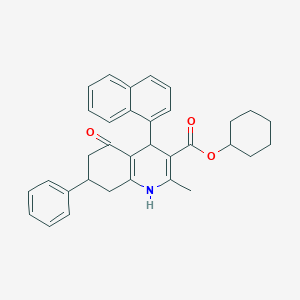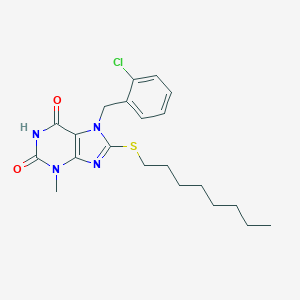
Oxazin-4-one
Overview
Description
Oxazin-4-one is a heterocyclic compound that contains a six-membered ring with one oxygen atom and one nitrogen atom This compound is part of the oxazine family, which is known for its diverse biological activities and significant medicinal importance
Mechanism of Action
Target of Action
Oxazin-4-one, also known as 4H-benzo[d][1,3]this compound, is a heterocyclic compound with a six-membered oxazine ring fused with a benzene ring Benzoxazines, a class of compounds to which this compound belongs, have been reported to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that this compound may interact with multiple targets, including enzymes, receptors, and cellular structures involved in these biological processes.
Mode of Action
It’s worth noting that benzoxazines, including this compound, are known to inhibit interleukin-1, a key mediator of inflammation This suggests that this compound may exert its anti-inflammatory effects by interacting with and inhibiting this cytokine
Biochemical Pathways
For instance, the anti-inflammatory activity of benzoxazines may involve the inhibition of pro-inflammatory pathways mediated by interleukin-1 . Similarly, the antifungal and antibacterial activities of benzoxazines suggest that they may interfere with the biochemical pathways essential for the growth and survival of fungi and bacteria .
Result of Action
Based on the reported pharmacological activities of benzoxazines, this compound may exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines . It may also inhibit the growth of fungi and bacteria, suggesting potential antimicrobial effects
Biochemical Analysis
Biochemical Properties
Oxazin-4-one is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Cellular Effects
This compound has been found to have several degrees of cell proliferation inhibition, particularly for compounds having a substituted aryl at C-2 of the molecules . It has shown significant antitumor activity in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase .
Temporal Effects in Laboratory Settings
It has been synthesized via an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazin-4-one involves the condensation reaction of secondary amides with acyl chlorides. This reaction is typically catalyzed by iridium and conducted under mild conditions, resulting in good yields and broad substrate scope . Another method involves the cyclization of anthranilic acids with orthoesters in the presence of acetic acid, which can be performed under microwave conditions to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the iridium-catalyzed one-pot reaction mentioned earlier is suitable for large-scale production due to its simplicity and high yield . Additionally, the use of non-gaseous carbon monoxide sources in palladium-catalyzed carbonylation reactions has been explored to improve safety and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxazin-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction of this compound can lead to the formation of dihydro-oxazin-4-one derivatives.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted this compound derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Oxazin-4-one and its derivatives have a wide range of scientific research applications:
Chemistry: this compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Oxazin-4-one can be compared with other similar heterocyclic compounds, such as benzoxazinone and quinazolinone:
Benzoxazinone: Like this compound, benzoxazinone contains an oxazine ring fused with a benzene ring.
Quinazolinone: Quinazolinone is another heterocyclic compound with a similar structure to this compound.
The uniqueness of this compound lies in its versatile chemical reactivity and the wide range of biological activities exhibited by its derivatives. This makes this compound a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKNUIVDQMARCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594067 | |
| Record name | 4H-1,2-Oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73696-35-2 | |
| Record name | 4H-1,2-Oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ETHYL 4-[2-(BENZYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B404546.png)




![Benzyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B404556.png)

![(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE](/img/structure/B404559.png)
![(E)-N-{4-[3-(5-METHYLFURAN-2-YL)-5-NITRO-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE](/img/structure/B404560.png)

